molecular formula C8H15Cl2N3 B2688165 1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride CAS No. 1214729-72-2

1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride

Cat. No.: B2688165
CAS No.: 1214729-72-2
M. Wt: 224.13
InChI Key: BWGQVHJVMWZLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5,6,7-Tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in biological assays. Based on the known properties of similar 4,5,6,7-tetrahydro-1H-benzimidazole derivatives, this core structure is frequently investigated for its potential to interact with various enzyme targets . Related analogs have demonstrated significant value as scaffolds for developing protein kinase inhibitors, particularly against targets like CK2 and PIM-1 kinases, which are implicated in cancer cell survival and proliferation . The benzimidazole pharmacophore is a privileged structure in drug design, and this specific amine-functionalized derivative could serve as a key intermediate for the synthesis of more complex molecules or be evaluated for its intrinsic biological activity. As a building block, it may be used to create compounds for high-throughput screening libraries or in structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions; refer to the safety data sheet for detailed hazard information . For laboratory use only.

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-benzimidazol-5-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;;/h5-6H,1-4,9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGQVHJVMWZLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1CN)NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, which can lead to their therapeutic effects. For example, they may inhibit tubulin polymerization, affecting cell division and exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Core Heterocycle Differences
  • Benzimidazole vs. Indazole Derivatives: Target Compound: The benzimidazole core has two nitrogen atoms in the fused benzene ring. 4,5,6,7-Tetrahydro-1H-Indazol-5-amine Dihydrochloride (C₇H₁₃Cl₂N₃): Replaces benzimidazole with indazole, which has one nitrogen in each ring. 1-Methyl-4,5,6,7-Tetrahydro-1H-Indazole-5-ylamine Dihydrochloride (C₈H₁₅Cl₂N₃): Adds a methyl group to the indazole nitrogen, further modifying steric and electronic profiles .
Substituent Variations
  • Methylamine vs. Carbonyl Groups: 1-Pyrrolidinyl(4,5,6,7-Tetrahydro-1H-Benzimidazol-6-yl)methanone Hydrochloride (C₁₂H₁₈ClN₃O): Features a pyrrolidinyl carbonyl group instead of methylamine, reducing basicity and altering solubility .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Solubility (HCl Salt)
Target Compound* C₈H₁₄Cl₂N₄† 249.14 Benzimidazole, methylamine High (dihydrochloride)
4,5,6,7-Tetrahydro-1H-Indazol-5-amine Dihydrochloride C₇H₁₃Cl₂N₃ 210.10 Indazole, primary amine Moderate
1-Methyl-4,5,6,7-Tetrahydro-1H-Indazole-5-ylamine Dihydrochloride C₈H₁₅Cl₂N₃ 224.13 Indazole, methylated N, amine Moderate
1-Pyrrolidinyl(4,5,6,7-Tetrahydro-1H-Benzimidazol-6-yl)methanone Hydrochloride C₁₂H₁₈ClN₃O 279.75 Benzimidazole, carbonyl Low (monohydrochloride)

†Assumes dihydrochloride salt.

Biological Activity

1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H13N3·2ClH
  • Molecular Weight : 203.12 g/mol
  • IUPAC Name : 4,5,6,7-tetrahydro-3H-benzimidazol-5-ylmethanamine; dihydrochloride

The biological activity of 1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets. Benzimidazole derivatives are known to inhibit various enzymes and proteins involved in critical cellular processes. Key mechanisms include:

  • Inhibition of Tubulin Polymerization : This effect disrupts microtubule formation, which is crucial for cell division and proliferation.
  • Antioxidant Activity : The compound exhibits potential antioxidant properties that may mitigate oxidative stress in biological systems.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that benzimidazole derivatives can exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that 1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride can inhibit the growth of various cancer cell lines. The IC50 values for different cell lines have been reported in the range of nanomolar concentrations, indicating potent activity against cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

  • Bacterial Inhibition : Studies have demonstrated that it possesses inhibitory effects against several bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or function .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in various models:

  • In Vivo Models : Research has shown that it can reduce inflammation markers and alleviate symptoms in acute inflammation models .

Data Table: Biological Activity Summary

Activity TypeMechanismModel/SourceReference
AnticancerInhibition of tubulin polymerizationVarious cancer cell lines
AntimicrobialDisruption of cell wall synthesisBacterial strains
Anti-inflammatoryReduction of inflammation markersAcute inflammation models

Case Studies

Several case studies have been published concerning the efficacy and safety of 1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride:

  • Case Study on Cancer Cell Lines :
    • A study evaluated the compound's effectiveness against human leukemia (HL60) and colon carcinoma (HCT116) cells. The results indicated IC50 values of 8.3 nM and 1.3 nM respectively, showcasing its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy :
    • A comparative analysis demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study provided insights into its mechanism involving membrane disruption .
  • Inflammation Model Study :
    • In a controlled experiment involving rats subjected to induced inflammation, treatment with the compound resulted in a notable decrease in pro-inflammatory cytokines compared to control groups .

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